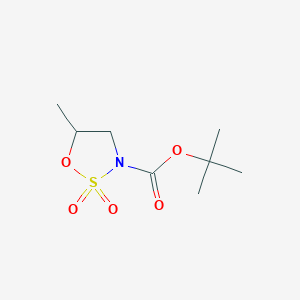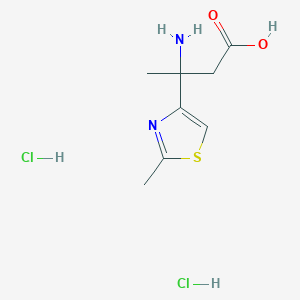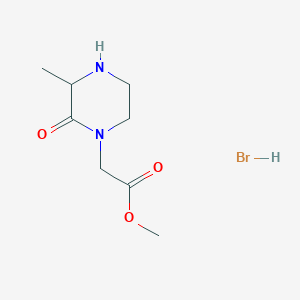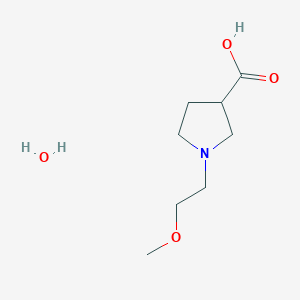
1-(3-Nitrobenzyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(3-Nitrobenzyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a nitrobenzyl group attached to the piperazine ring, which is further stabilized as a hydrochloride salt. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3-Nitrobenzyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and 3-nitrobenzyl chloride.
Reaction Conditions: The piperazine is reacted with 3-nitrobenzyl chloride in the presence of a suitable base, such as sodium carbonate or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
1-(3-Nitrobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine and 3-nitrobenzyl alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Nitrobenzyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(3-Nitrobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Nitrobenzyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(4-Methoxybenzyl)piperazine: Studied for its potential antidepressant effects.
1-(2,3-Dichlorobenzyl)piperazine: Investigated for its antimicrobial activity.
The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives .
Propriétés
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;/h1-3,8,12H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVDYGYSNSCOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-55-1 | |
| Record name | Piperazine, 1-[(3-nitrophenyl)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)

![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)
![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)

![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)
